
2'-Deoxy-2',5-difluorouridine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’,5-difluorouridine 5’-(dihydrogen phosphate) is a fluorinated nucleoside analog It is structurally similar to uridine but has fluorine atoms substituted at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,5-difluorouridine 5’-(dihydrogen phosphate) typically involves multiple steps. One common method starts with the fluorination of uridine derivatives. The process involves:
Fluorination: Introduction of fluorine atoms at the 2’ and 5’ positions of the uridine molecule.
Phosphorylation: Addition of a phosphate group at the 5’ position to form the final compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’,5-difluorouridine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, methanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2’-Deoxy-2’,5-difluorouridine 5’-(dihydrogen phosphate) has several scientific research applications:
Cancer Treatment: It acts as a thymidylate synthase inhibitor, preventing DNA synthesis in rapidly proliferating cancer cells.
Antiviral Therapy: The compound has shown activity against various viruses by inhibiting viral DNA synthesis.
Biochemical Research: Used as a tool to study DNA synthesis and repair mechanisms.
Mechanism of Action
The compound exerts its effects primarily by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate, it binds to the enzyme and prevents the formation of thymidine monophosphate, leading to DNA synthesis inhibition and cell death . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Comparison with Similar Compounds
Similar Compounds
- **F
5-Fluorouracil (5-FU): Another thymidylate synthase inhibitor used in cancer treatment.
Properties
| 64461-75-2 | |
Molecular Formula |
C9H11F2N2O8P |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11F2N2O8P/c10-3-1-13(9(16)12-7(3)15)8-5(11)6(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
FEEBOLVDMGNROC-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


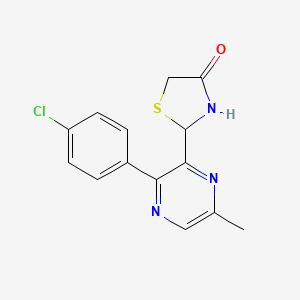
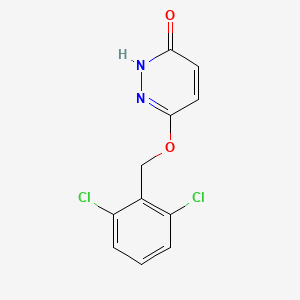

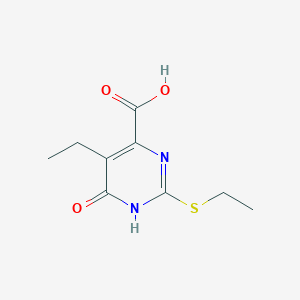
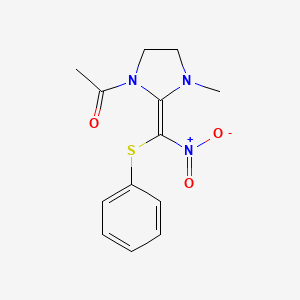
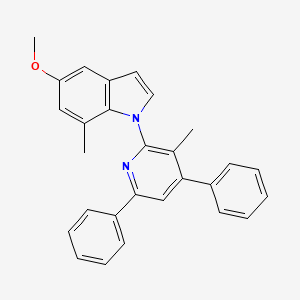
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
